molecular formula C9H9BrN2 B1290180 5-bromo-1-ethyl-1H-indazole CAS No. 590417-96-2

5-bromo-1-ethyl-1H-indazole

Cat. No. B1290180
M. Wt: 225.08 g/mol
InChI Key: IAKHKDBOSJPQEH-UHFFFAOYSA-N
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Description

The compound "5-bromo-1-ethyl-1H-indazole" is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and an ethyl group on the indazole core can significantly alter the chemical and physical properties of the molecule, potentially leading to various applications in chemical synthesis and drug development.

Synthesis Analysis

The synthesis of indazole derivatives typically involves the construction of the indazole ring system followed by functionalization at specific positions on the ring. For example, the synthesis of "5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide" involves the preparation of 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation with 4-chloro-2-cyanopyridine and conversion to diethylamide using thionyl chloride and diethylamine . This process highlights the typical steps involved in the synthesis of indazole derivatives, including halogenation, arylation, and amide formation.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be characterized using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of "5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide" was determined using single-crystal X-ray diffraction, revealing two symmetry-independent molecules in the asymmetric unit with no significant differences in bond lengths and angles . The structure is further stabilized by intramolecular C-H…N hydrogen bonds and intermolecular C-H…O hydrogen bonds, as well as π…π stacking interactions.

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions due to their reactive functional groups. For example, the alkylation of triazole derivatives with bromoalkanes is a common reaction that can be extended to indazole derivatives as well . The reaction of indazole derivatives with halogen-containing compounds can lead to nucleophilic substitution, resulting in the formation of new compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be influenced by their molecular structure and substituents. For instance, the presence of a bromine atom can increase the molecular weight and influence the compound's reactivity in electrophilic aromatic substitution reactions. The ethyl group can contribute to the lipophilicity of the molecule, affecting its solubility and potential biological activity. Spectroscopic techniques such as FT-IR, NMR, and Mass spectroscopy are used to characterize the compounds and confirm their structures . Additionally, computational studies using methods like density functional theory (DFT) can predict properties such as molecular electrostatic potential, natural bond orbital (NBO) analysis, and nonlinear optical (NLO) effects .

properties

IUPAC Name

5-bromo-1-ethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-2-12-9-4-3-8(10)5-7(9)6-11-12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKHKDBOSJPQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626444
Record name 5-Bromo-1-ethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-ethyl-1H-indazole

CAS RN

590417-96-2
Record name 5-Bromo-1-ethyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590417-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-ethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-1H-indazole (1 g, 5.10 mmol) in tetrahydrofuran (30 mL) was added sodium hydride (330 mg, 8.25 mmol) at 0° C. with stirring for 30 min, iodoethane (1.72 g, 11.04 mmol) was added dropwise. The reaction mixture was stirred overnight at room temperature. The reaction was then quenched with water (50 mL), extracted with ethyl acetate (3×80 mL) and the organic layers combined, dried over anhydrous magnesium sulfate and concentrated under vacuum to give the residue, which was purified by a silica gel column with 1% to 5% ethyl acetate in petroleum ether to afford 5-bromo-1-ethyl-1H-indazole as yellow oil (598 mg, 52%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step Two

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